rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Physicochemical properties Quality control Compound identification

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, also referred to as endo-3-chloro-2-norbornanone , is a chiral, bicyclic α-chloroketone belonging to the norbornanone class of compounds. It possesses a rigid, bridged bicyclo[2.2.1]heptane scaffold with a chlorine atom and a ketone group in a specific relative stereochemical arrangement (1R,3S,4S).

Molecular Formula C7H9ClO
Molecular Weight 144.60 g/mol
CAS No. 30860-22-1
Cat. No. B1581106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
CAS30860-22-1
Molecular FormulaC7H9ClO
Molecular Weight144.60 g/mol
Structural Identifiers
SMILESC1CC2CC1C(C2=O)Cl
InChIInChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2/t4-,5+,6-/m1/s1
InChIKeyPQRKEKMZLKKQOP-NGJCXOISSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (CAS 30860-22-1) Procurement Guide: Chemical Identity and Core Properties


rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, also referred to as endo-3-chloro-2-norbornanone [1], is a chiral, bicyclic α-chloroketone belonging to the norbornanone class of compounds [2]. It possesses a rigid, bridged bicyclo[2.2.1]heptane scaffold with a chlorine atom and a ketone group in a specific relative stereochemical arrangement (1R,3S,4S). The compound exists as a clear, yellow-brown liquid at room temperature and is typically supplied with a purity of 97% . Key physicochemical identifiers include a molecular formula of C7H9ClO, a molecular weight of 144.60 g/mol , and a refractive index of n20/D 1.499 (lit.) .

Chiral α-haloketone building block for stereoselective synthesis
endo-3-chloro configuration critical for reaction selectivity
Liquid physical state differentiates from solid parent norbornanones

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: Why Stereochemical and Halogen Specificity Preclude Simple Substitution


In the context of norbornanone derivatives, generic substitution is not feasible due to the profound impact of stereochemistry and halogen identity on reactivity and downstream applications. The specific (1R,3S,4S) configuration of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one dictates the spatial orientation of the chlorine and carbonyl groups, which is critical for stereoselective reactions [1]. For instance, the endo- vs. exo- orientation of the chlorine atom significantly influences reaction outcomes in SRN1-type electron transfer reactions [2] and can lead to different products in rearrangements . Furthermore, the chlorine atom provides a distinct reactivity profile compared to bromine or other halogens, as seen in comparative studies of 3-chloronorbornan-2-one and 3-bromocamphor where the nature of the halogen affects the reaction mechanism and product distribution [2]. Therefore, substituting this compound with a different stereoisomer or a halogen analog (e.g., 3-bromo-2-norbornanone or exo-3-chlorobicyclo[2.2.1]heptan-2-one) is likely to result in different reactivity, altered stereochemical outcomes, or complete failure of the intended chemical transformation.

Target Property
Alternative Risk
endo-3-chloro (1R,3S,4S) stereochemistry
exo-3-chloro or other isomers may alter stereochemical outcome and product distribution
Chlorine substituent on the bicyclic scaffold
Bromine or other halogen analogs may shift reaction mechanism and product profile in electron transfer pathways

Quantitative Differentiators for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: Direct and Inferred Evidence for Informed Sourcing


Physicochemical Differentiation: Density and Refractive Index of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one vs. Unsubstituted 2-Norbornanone

The target compound exhibits distinct physical properties compared to its unsubstituted parent, 2-norbornanone. rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one has a reported density of 1.202 g/mL at 25 °C and a refractive index of n20/D 1.499 . In contrast, 2-norbornanone (norcamphor) is a solid at room temperature with a melting point of 88-91°C . This difference in physical state is a direct consequence of the chlorine substitution, which disrupts the crystal packing of the parent ketone and provides a clear, quantifiable differentiator for identity verification and handling during procurement.

Physical state vs. 2-norbornanone
Data to verify
Liquid, density 1.202 g/mL (25 °C) vs. solid parent (mp 88–91 °C)
Liquid state aids handling; density value supports identity verification
Physical form difference is a primary procurement check
Physicochemical properties Quality control Compound identification

Reactivity Differentiation in Electron Transfer Reactions: Carbonyl-Assisted SRN1 Reactivity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

A comparative study on the reactions of halonorbornane derivatives with nucleophiles (Me3Sn−, Ph2P−, PhS−) under SRN1 conditions in liquid ammonia or DMSO revealed a key differentiator. The study found that substrates possessing a carbonyl group, such as rel-(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one, facilitate electron transfer reactions. This reactivity is impeded in the absence of such a group [1]. Specifically, the carbonyl group enables the formation of a more stable radical intermediate, which is a prerequisite for the SRN1 pathway. This finding directly contrasts with the behavior of simple 2-halonorbornanes, which lack the carbonyl group and thus exhibit a different or diminished reactivity profile in this important class of reactions.

SRN1 reactivity profile
Class-level
Carbonyl group enables electron transfer; non-carbonyl halonorbornanes show diminished reactivity
Supports radical-chemistry pathway studies
Qualitative comparison under SRN1 conditions
Radical chemistry Electron transfer Mechanistic studies

Stereochemical Specificity in Rearrangement Reactions: Product Distribution from 2-Chlorobicyclo[2.2.1]hept-2-ene exo-Oxide Thermolysis

In a study of the thermal rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide, the compound rel-(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one was identified as a major product, formed with a yield of 37.4% [1]. Another major product, exo-2-chlorobicyclo[2.2.1]heptan-7-one, was formed in a comparable yield of 34.9% [1]. The specific stereochemistry of the product (endo-3-chloro) indicates that the rearrangement proceeds with a high degree of stereoselectivity dictated by the starting epoxide geometry. This quantifies the compound's specific formation pathway and its role as a key intermediate in the synthesis of complex bicyclic systems.

Thermal rearrangement yield
Reported
37.4% yield as major endo-3-chloro product
Reported major product in epoxide thermolysis pathway
Yield may vary with reaction scale and conditions
Thermal rearrangement Reaction selectivity Synthetic utility

NMR Spectroscopic Differentiation: Complete 1H and 13C NMR Assignment for endo-3-chloro-2-norbornanone

A comprehensive NMR study provided a complete assignment of 1H and 13C NMR chemical shifts for a series of 3-substituted norbornanones, including endo-3-chloro-2-norbornanone, at 500 MHz using 2D NMR techniques [1]. The study compared experimental values with those calculated by semi-empirical (CHARGE) and DFT methods, confirming the assignments. The NMR data for the target compound, including its specific chemical shifts and coupling patterns, serves as a definitive spectral fingerprint for identity verification and purity assessment. This level of detailed spectral characterization is not uniformly available for all close analogs, providing a significant advantage for analytical quality control.

NMR spectral assignment
Method context
Complete 1H and 13C assignment at 500 MHz available
Supports identity confirmation and purity assessment
Peer-reviewed 2D NMR dataset for reference
NMR spectroscopy Structural elucidation Analytical chemistry

Validated Application Scenarios for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Based on Evidence


Radical-Mediated and Electron Transfer Synthesis

This compound is optimally utilized as a substrate in SRN1-type electron transfer reactions. As demonstrated by the comparative study with non-carbonyl halonorbornanes [1], the presence of the carbonyl group in rel-(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one is essential for facilitating this specific reaction pathway. Researchers seeking to study or apply radical-based C-C bond formation or nucleophilic substitution at saturated carbon centers should procure this compound specifically, as non-carbonyl analogs (e.g., 2-chloronorbornane) would fail to undergo the same transformation.

Stereoselective Synthesis of Chiral Bicyclic Scaffolds via Thermal Rearrangement

The compound is a key intermediate derived from the thermal rearrangement of 2-chlorobicyclo[2.2.1]hept-2-ene exo-oxide, where it is produced as a major stereoisomer in 37.4% yield [2]. This established synthetic route provides a predictable and reliable method for accessing the specific (1R,3S,4S) configuration of this chloronorbornanone. Procurement of the compound supports downstream applications requiring this precise stereochemistry, which is crucial for building chiral polycyclic structures.

Analytical Method Development and Quality Control Reference

Given the availability of a complete and verified assignment of its 1H and 13C NMR spectra [3], rel-(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one serves as an excellent reference standard for developing and validating analytical methods, particularly for the identification and quantification of related norbornanone derivatives. Its distinct physicochemical properties (density: 1.202 g/mL at 25 °C; refractive index: n20/D 1.499) also make it a suitable candidate for calibrating refractive index detectors or verifying the performance of density meters in a quality control setting.

Physicochemical Property Differentiation in Formulation and Process Development

The liquid physical state of the target compound, characterized by a density of 1.202 g/mL at 25 °C , contrasts sharply with the solid-state nature of the parent 2-norbornanone . This difference is critical for process chemistry and formulation development, where the handling, mixing, and dissolution properties of a liquid vs. a solid can dictate manufacturing workflows. The quantifiable density value provides an immediate and precise specification for procurement and process design, ensuring consistency and avoiding potential issues associated with substituting a solid for a liquid intermediate.

Application
Selection Property
Validation Focus
Electron transfer & radical synthesis
Carbonyl-containing α-haloketone scaffold
SRN1 pathway facilitation vs non-carbonyl analogs
Stereoselective thermal rearrangement
endo-3-chloro stereochemistry from epoxide thermolysis
Stereochemical identity and reaction yield consistency
Analytical method development
Comprehensive NMR spectral reference available
Spectral fingerprinting for identity and purity
Process chemistry & handling
Liquid physical state with defined density
Process suitability vs solid norbornanone analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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